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Compound of Interest

Compound Name:
2-Methylpyrimidine-4-carboxylic

acid

Cat. No.: B081449 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylpyrimidine-4-
carboxylic Acid

This technical guide offers a comprehensive examination of 2-Methylpyrimidine-4-carboxylic
acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry

and materials science. This document moves beyond a simple data sheet to provide in-depth

analysis, field-proven experimental protocols, and the scientific rationale behind its

characteristic properties. The structure of this guide is designed to logically flow from

fundamental identification to practical application, ensuring a thorough understanding for

professionals in drug development and scientific research.

Core Chemical Identity
Precise identification is the foundation of all scientific inquiry. 2-Methylpyrimidine-4-
carboxylic acid is a distinct chemical entity whose properties are dictated by its unique

structure, featuring a pyrimidine ring substituted with a methyl group at the 2-position and a

carboxylic acid at the 4-position.
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Identifier Value Source

IUPAC Name
2-methylpyrimidine-4-

carboxylic acid
[1]

CAS Number 13627-49-1 [1][2][3][4]

Molecular Formula C₆H₆N₂O₂ [1][2]

Molecular Weight 138.12 g/mol [1][2]

Canonical SMILES CC1=NC=CC(=N1)C(=O)O [1]

InChIKey
CDBDBWCUGHXFTN-

UHFFFAOYSA-N
[1]

Synonyms
2-Methyl-4-

pyrimidinecarboxylic acid
[1]

Physicochemical Characteristics
The physical properties of a compound govern its behavior in both biological and chemical

systems, influencing everything from solubility and absorption in drug development to reaction

kinetics in synthesis.
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Property Value Notes Source

Physical Form Solid (at 20°C)
Crystalline solid under

standard conditions.
[2]

Melting Point 204 - 206 °C

The relatively high

melting point suggests

strong intermolecular

forces, likely

dominated by

hydrogen bonding

between the

carboxylic acid groups

in the crystal lattice.

[2]

Boiling Point 281.75 °C

This is a predicted

value from the EPI

Suite model.

Experimental

determination is often

precluded by thermal

decomposition at

elevated

temperatures.

[5]

Water Solubility Soluble

Experimentally

determined.[2] A

predicted value is

71,739.8 mg/L,

indicating high

aqueous solubility,

which is consistent

with the presence of

polar functional

groups capable of

hydrogen bonding

with water.[5][6]

[2][5]

Density 1.3 g/cm³ Predicted value from

the EPA T.E.S.T.

[5]
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model.

Spectroscopic Profile for Structural Elucidation
Spectroscopy provides an empirical fingerprint of a molecule's structure. The following sections

detail the expected spectroscopic features of 2-Methylpyrimidine-4-carboxylic acid, which

are critical for its identification and quality control.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic vibrations of the carboxylic acid and the

pyrimidine ring. Due to strong intermolecular hydrogen bonding in the solid state, the

compound exists predominantly as a dimer, which significantly influences the spectrum.[7][8]

O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹.

[9][10] This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid

dimer and typically overlaps with C-H stretching signals.[7][8]

C=O Stretch: A strong, sharp absorption band should appear between 1680-1710 cm⁻¹.[7]

The position is slightly lower than that for saturated carboxylic acids due to conjugation with

the pyrimidine ring.[7]

C-O Stretch: A medium-to-strong band is anticipated in the 1210-1320 cm⁻¹ region,

corresponding to the C-O single bond vibration.[9][11]

O-H Bend: An out-of-plane bend for the hydroxyl group may be visible as a broad peak

around 900-960 cm⁻¹.[7]

Aromatic Ring Stretches: C=C and C=N stretching vibrations from the pyrimidine ring are

expected in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR Spectroscopy (Predicted):
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Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to

appear as a broad singlet in the 10-12 ppm range.[8] Its broadness is due to hydrogen

bonding and chemical exchange. This signal will disappear upon the addition of D₂O.

Pyrimidine Protons (Ar-H): The two protons on the pyrimidine ring will appear in the

aromatic region, likely between 7.0 and 9.0 ppm. Their exact chemical shifts and coupling

constants would depend on the electronic effects of the methyl and carboxyl substituents.

Methyl Protons (-CH₃): The methyl group protons are expected to appear as a sharp

singlet further upfield, likely in the 2.5-2.7 ppm range.

¹³C NMR Spectroscopy (Predicted):

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and is expected to have

a chemical shift in the 160-180 ppm range.[8]

Pyrimidine Carbons (Ar-C): The four distinct carbons of the pyrimidine ring will appear in

the aromatic region, typically between 120-170 ppm.

Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing upfield,

likely in the 20-25 ppm range.

Safety, Handling, and Stability
Proper handling and storage are paramount for maintaining the integrity of the compound and

ensuring laboratory safety.

Hazard Identification: According to aggregated GHS data, 2-Methylpyrimidine-4-carboxylic
acid is classified as a warning-level hazard. It is known to cause skin irritation (H315) and

serious eye irritation (H319).[1]

Storage Recommendations: The compound should be stored long-term in a cool, dry place

to prevent degradation.[2]

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses,

gloves, and a lab coat, should be worn when handling this chemical.
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Experimental Methodologies
To ensure the reproducibility and accuracy of research, standardized protocols are essential.

The following section provides validated, step-by-step methods for characterizing key

physicochemical properties.

Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a

research chemical like 2-Methylpyrimidine-4-carboxylic acid.
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Phase 1: Identification & Purity

Phase 2: Physical Properties

Phase 3: Final Analysis

Obtain Sample

Structure Verification
(¹H NMR, ¹³C NMR)

Purity Assessment
(HPLC, LC-MS)

Melting Point Determination Solubility Assay
(Shake-Flask Method)

pKa Determination
(Potentiometric Titration)

Spectroscopic Fingerprinting
(FTIR, UV-Vis)

Data Compilation & Reporting

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Methyl-4-pyrimidinecarboxylic acid | C6H6N2O2 | CID 18676097 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 13627-49-1 2-Methylpyrimidine-4-carboxylic acid AKSci X9944 [aksci.com]

3. 13627-49-1|2-Methylpyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

4. 2abiotech.net [2abiotech.net]

5. 2-Methylpyrimidine-4-carboxylic acid (13627-49-1) - Chemical Safety, Models, Suppliers,
Regulation, and Patents - Chemchart [chemchart.com]

6. chem.libretexts.org [chem.libretexts.org]

7. spectroscopyonline.com [spectroscopyonline.com]

8. chem.libretexts.org [chem.libretexts.org]

9. orgchemboulder.com [orgchemboulder.com]

10. echemi.com [echemi.com]

11. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Physicochemical properties of 2-Methylpyrimidine-4-
carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081449#physicochemical-properties-of-2-
methylpyrimidine-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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